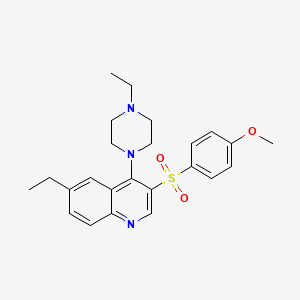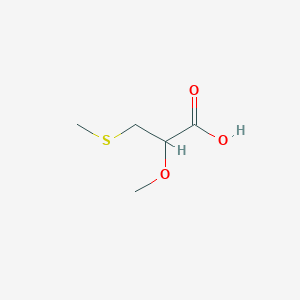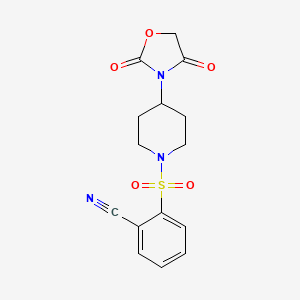
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide, also known as EMA401, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various pain conditions. EMA401 is a potent and selective antagonist of the angiotensin II type 2 receptor (AT2R) that has been shown to have analgesic effects in preclinical models of neuropathic and inflammatory pain.
Aplicaciones Científicas De Investigación
Radiosensitizing Effect in Cancer Therapy
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-fluorobenzamide and its derivatives show promise as radiosensitizers in cancer therapy. A study by Jung et al. (2019) investigated the radiosensitizing effects of phenylpyrimidine derivatives on human lung cancer cells. The research highlighted that these compounds, particularly PPA15, demonstrated potential in increasing radiosensitivity, thereby improving the effectiveness of radiotherapy for cancer treatment (Jung et al., 2019).
Cytotoxic Activity in Anticancer Research
Compounds related to this compound have been studied for their cytotoxic activities against various cancer cell lines. Poola et al. (2019) explored the synthesis and cytotoxic activity of novel α-aminophosphonates, demonstrating their potential in anticancer research (Poola et al., 2019).
Anti-arrhythmic Activity
Another research application of similar compounds is in the exploration of anti-arrhythmic activities. Shalaby et al. (2007) synthesized and tested various substituted heterocyclic systems for their anti-arrhythmic properties, providing insights into potential new treatments for arrhythmias (Shalaby et al., 2007).
Inhibitors in Cancer Treatment
Additionally, derivatives of this compound have been identified as selective inhibitors in cancer treatment. Schroeder et al. (2009) discovered a compound, BMS-777607, that acts as an inhibitor of the Met kinase superfamily, showing efficacy in cancer therapy (Schroeder et al., 2009).
Radioiodinated Ligand for Receptor Studies
In receptor research, derivatives of this compound have been used in the development of radioiodinated ligands for serotonin receptors. Mertens et al. (1994) researched the synthesis and application of radioiodinated ligands for γ-emission tomography, aiding in the study of serotonin-5HT2-receptors (Mertens et al., 1994).
Human Metabolite Studies
In pharmacokinetics, the study of human metabolites of similar compounds offers insights into drug excretion and metabolism. Umehara et al. (2009) identified the human metabolites of YM758, a novel If channel inhibitor, providing valuable information on its renal and hepatic excretion (Umehara et al., 2009).
Propiedades
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIHGEDYXGNWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2869351.png)





![N-(Cyanomethyl)-2-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]acetamide](/img/structure/B2869359.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2869364.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2869366.png)
